

Technical Guide: Synthesis and Characterization of 1,4-Diiodobutane

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Compound of Interest

Compound Name: 1-Iodopropane-1,4

CAS No.: 1219804-45-1

Cat. No.: B581850

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Executive Summary

1,4-Diiodobutane (CAS: 628-21-7) is a critical bifunctional alkylating agent used extensively in organic synthesis for the introduction of the butyl chain (

) and the formation of five-membered heterocycles (e.g., tetrahydrothiophene, pyrrolidine derivatives).^{[1][2]} Its high reactivity, attributed to the excellent leaving group ability of the iodide anion, makes it superior to its chlorinated or brominated analogues for sensitive cyclization reactions.

This guide details the Ring-Opening Iodination of Tetrahydrofuran (THF) as the primary synthesis pathway. Unlike the classical Finkelstein reaction which requires 1,4-dichlorobutane precursor, this method utilizes the inexpensive and abundant solvent THF directly, serving as both reagent and substrate.

Part 1: Strategic Synthesis Pathways

Pathway A: Acid-Mediated Ring Opening of THF (Preferred)

This method generates 1,4-diiodobutane via the cleavage of the cyclic ether THF using in situ generated hydrogen iodide (HI).

- Mechanism: Protonation of the ether oxygen makes it a good leaving group, followed by nucleophilic attack by iodide (). This occurs twice to cleave the ring and substitute both ends.
- Advantages: High atom economy, low cost of starting materials (THF, KI), and "one-pot" simplicity.
- Key Reagent: Orthophosphoric acid () fortified with Phosphorus Pentoxide () acts as both the proton source and a dehydrating agent to drive the equilibrium forward.

Pathway B: Finkelstein Reaction (Alternative)

- Substrate: 1,4-Dichlorobutane or 1,4-Dibromobutane.
- Reagent: Sodium Iodide (NaI) in Acetone or Methyl Ethyl Ketone (MEK).
- Mechanism: substitution driven by the precipitation of NaCl/NaBr.
- Limitation: Requires a di-haloalkane precursor, which may itself need to be synthesized from THF or 1,4-butanediol.

Part 2: Detailed Experimental Protocol

Method: Acid-Mediated Ring Opening of THF Scale: ~0.5 Mole (Yield: ~140-150g)[3]

Reagent Preparation



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Reaction Workflow

- Acid Activation: In a 1-L three-necked flask equipped with a mechanical stirrer and reflux condenser, disperse the

into the 85% orthophosphoric acid.
 - Expert Insight: This exothermic step increases the acid concentration to ~95% and ensures anhydrous conditions essential for shifting the equilibrium toward the alkyl iodide.
- Addition: Cool the acid mixture to room temperature. Add the solid Potassium Iodide (KI) followed by the Tetrahydrofuran (THF).
- Reflux: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring for 3-4 hours.
 - Observation: The mixture will darken, and a heavy, dense oil (the product) will separate from the acid layer.
- Quenching: Cool the reaction mixture to room temperature. Add 150 mL of water and 250 mL of diethyl ether to extract the product.

Purification & Isolation[3]

- Phase Separation: Transfer to a separatory funnel. The product resides in the organic (ether) layer. Discard the aqueous acid layer.[4]
- Decolorization: Wash the ether layer with 10% Sodium Thiosulfate (

) solution.

- Causality: This reduces free iodine (, violet/brown) back to iodide (, colorless), preventing oxidative degradation of the product.
- Washing: Wash with saturated Sodium Chloride (brine) to remove residual water.
- Drying: Dry the organic phase over anhydrous Magnesium Sulfate () or Sodium Sulfate (). Filter off the desiccant.
- Distillation: Remove the ether via rotary evaporation. Distill the residue under reduced pressure.
 - Target Fraction: Collect the fraction boiling at 108–110°C at 10 mmHg.

Mechanism & Workflow Visualization



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Figure 1: Operational workflow for the acid-mediated synthesis of 1,4-diiodobutane.

Part 3: Characterization & Validation

Physical Properties



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Spectroscopic Analysis (NMR)

NMR (

, 400 MHz): The molecule has high symmetry, resulting in two distinct signal sets.

- 3.21 ppm (Triplet, 4H,): Corresponds to the methylene protons adjacent to the iodine atoms (). The electronegative iodine deshields these protons, shifting them downfield.
- 1.95 ppm (Multiplet/Quintet, 4H): Corresponds to the internal methylene protons (). These are less deshielded and appear upfield.

NMR (

):

- ~6.0 - 7.0 ppm: Carbon attached to Iodine (). The "Heavy Atom Effect" of iodine often causes significant upfield shifts (shielding) compared to Cl or Br analogs.
- ~34.0 - 35.0 ppm: Internal methylene carbons.

Part 4: Safety & Handling

Warning: Alkyl iodides are potential alkylating agents and should be treated as suspected carcinogens/mutagens.

- Vesicant: 1,4-Diiodobutane is a skin irritant and potential vesicant (blistering agent). Double-gloving (Nitrile) is recommended.
- Light Sensitivity: The compound degrades under UV light, releasing free iodine which turns the liquid brown.
 - Storage: Store in amber glass bottles wrapped in foil.
 - Stabilization: A copper turning (Cu) is often added to the storage bottle to scavenge free iodine.
- Inhalation: Use only in a properly functioning fume hood. The vapor density is high, and vapors may accumulate in low-lying areas.

References

- Organic Syntheses, Coll. Vol. 4, p.321 (1963); Vol. 39, p.17 (1959). 1,4-Diiodobutane.
- PubChem Compound Summary. 1,4-Diiodobutane (CID 12337). National Center for Biotechnology Information.
- ChemicalBook. 1,4-Diiodobutane NMR Spectrum and Properties.
- Fisher Scientific. Safety Data Sheet: 1,4-Diiodobutane.

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Sources

- [1. 1,4-Diiodobutane\(628-21-7\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [2. 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. prepchem.com \[prepchem.com\]](#)
- [4. Organic Syntheses Procedure \[orgsyn.org\]](#)
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